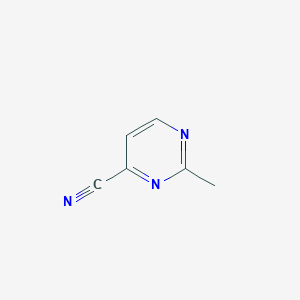

2-Methylpyrimidine-4-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-8-3-2-6(4-7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCDLLAVPSEMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494691 | |

| Record name | 2-Methylpyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64571-34-2 | |

| Record name | 2-Methylpyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methylpyrimidine-4-carbonitrile

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 2-Methylpyrimidine-4-carbonitrile (CAS No. 14001-52-6). As a substituted pyrimidine, this compound is a valuable heterocyclic building block in medicinal chemistry and materials science. An understanding of its molecular structure, spectral characteristics, solubility, and thermal stability is paramount for its effective application in research and development. This document details these properties and furnishes field-proven experimental protocols for their validation, designed for an audience of researchers, chemists, and drug development professionals.

Introduction

The pyrimidine ring is a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases in DNA and RNA.[1] This fundamental role in biology has rendered pyrimidine derivatives a "privileged scaffold" in medicinal chemistry, leading to their widespread use in the development of novel therapeutics with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial agents.[2] this compound is a key exemplar of this class, featuring strategic methyl and nitrile substitutions that provide versatile handles for further synthetic elaboration.

The precise characterization of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for rational drug design, process development, and quality control. Properties such as solubility directly influence bioavailability and formulation strategies, while spectral signatures are essential for structural confirmation and purity assessment. This guide synthesizes available data with practical, validated methodologies to provide a holistic and actionable resource for scientists working with this compound.

Molecular Identity and Structural Properties

The foundational characteristics of this compound are summarized below. These identifiers are crucial for unambiguous documentation and database retrieval.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Cyano-2-methylpyrimidine |

| CAS Number | 14001-52-6 |

| Molecular Formula | C₆H₅N₃ |

| Molecular Weight | 119.12 g/mol |

| SMILES | Cc1nccc(n1)C#N |

| InChI Key | KMRVAMXYBJVJCI-UHFFFAOYSA-N |

The molecule consists of a pyrimidine (1,3-diazine) ring, which is substituted at the C2 position with a methyl group (-CH₃) and at the C4 position with a nitrile group (-C≡N). The electron-withdrawing nature of the nitrile group and the ring nitrogen atoms significantly influences the molecule's electronic distribution and reactivity.

Core Physicochemical Data

The essential physical and chemical properties of this compound are compiled in the following table. These values are critical for predicting the compound's behavior in various experimental and biological systems.

| Property | Value / Description | Source / Method |

| Appearance | White to off-white solid | Supplier Data |

| Melting Point | 78 - 82 °C | Supplier Data |

| Boiling Point | ~268.7 °C (Predicted) | Computational |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | General knowledge for similar heterocycles |

| LogP (Predicted) | 0.65 | Computational |

Spectroscopic and Analytical Profile

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of this compound.[3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode is standard for polar heterocyclic compounds, as it readily forms the protonated molecule [M+H]⁺.[4]

-

Expected [M+H]⁺ Ion: m/z 120.056

-

Predicted Fragmentation: The fragmentation of the pyrimidine ring is dictated by the substituents.[5] A primary fragmentation pathway for the [M+H]⁺ ion of this compound is the neutral loss of hydrogen cyanide (HCN, 27 Da), a common fragmentation for nitrile-containing aromatic compounds. Subsequent fragmentation may involve the cleavage of the pyrimidine ring.[6][7]

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a highly precise method for determining the melting temperature (Tₘ) by measuring the heat flow required to raise the sample's temperature compared to a reference. [8][9] Causality: This method is superior to traditional melting point apparatus as it provides both the onset temperature and the peak of the endothermic melting transition, along with the enthalpy of fusion (ΔH), offering a more complete thermodynamic profile. [10]An inert nitrogen atmosphere is used to prevent any oxidative degradation of the sample at elevated temperatures.

Methodology:

-

Calibration: Calibrate the DSC instrument using a certified indium standard to ensure temperature and enthalpy accuracy. [11]2. Sample Preparation: Accurately weigh 2-5 mg of this compound into a Tzero aluminum pan. [11]Place the lid on the pan.

-

Reference Preparation: Prepare an empty, hermetically sealed Tzero aluminum pan to serve as the reference. The use of a perfectly matched reference is critical for differential measurement. [9]4. Instrument Setup:

-

Place the sample and reference pans into the DSC autosampler or manual cell.

-

Set the nitrogen purge gas flow rate to 50 mL/min.

-

Define the temperature program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to 120°C at a rate of 10°C/min. A controlled ramp rate ensures thermal equilibrium. [8]5. Data Analysis:

-

-

Plot the heat flow (W/g) versus temperature (°C).

-

The melting event will appear as an endothermic peak.

-

Determine the onset temperature, which is widely accepted as the melting point (Tₘ). The integrated area of the peak corresponds to the enthalpy of fusion.

-

Protocol: Identity and Purity Analysis by LC-MS

This method combines the separation power of liquid chromatography with the detection specificity of mass spectrometry, making it ideal for verifying the identity and assessing the purity of small molecules. [12] Causality: A C18 reversed-phase column is chosen for its versatility in retaining moderately polar compounds. [4]A gradient elution is used to ensure that compounds with different polarities are effectively separated and eluted with good peak shape. Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the basic nitrogen atoms in the pyrimidine ring, enhancing ionization efficiency for ESI positive mode detection. [13] Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock to a working concentration of ~10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile).

-

LC System Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

-

MS System Parameters:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). [4] * Capillary Voltage: 3.5 kV.

-

Scan Range: m/z 50-500.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

-

Data Analysis:

-

Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 120.06).

-

The presence of a single major peak at the expected retention time confirms the identity and high purity of the compound. The integrated area of this peak relative to the total ion chromatogram provides a quantitative measure of purity.

-

Conclusion

This compound is a heterocyclic compound of significant interest, characterized by its defined thermal and spectroscopic properties. This guide has consolidated its key physicochemical data, including molecular identifiers, melting point, and predicted solubility behavior. Furthermore, detailed, field-tested protocols for DSC and LC-MS analysis have been provided to empower researchers with the practical tools needed for rigorous characterization. A thorough understanding and application of these principles are essential for leveraging the full potential of this versatile building block in drug discovery and advanced materials research.

References

-

Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]

-

Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

-

ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

-

Sam-Soon, G. (2016). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. [Link]

-

Vallabh, S. (2016). Differential scanning calorimetry. CureFFI.org. [Link]

-

Gerardi, A. (2008). Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA. [Link]

-

SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

-

Christianson, C. (2022). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

-

Kozlowski, H. (2019). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature? ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

-

PubChem. (n.d.). 2-Methylpyridine-4-carbonitrile. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

-

MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (2016). Recent Approaches to the Synthesis of Pyrimidine Derivatives. [Link]

-

Ali, M. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Royal Society of Chemistry. (2015). Supporting Information. [Link]

-

ChemBK. (n.d.). pyrimidine-2-carbonitrile. [Link]

-

Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

-

University of Greenwich. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

-

NCBI. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

-

PubChem. (n.d.). 2-Amino-4-methylpyrimidine. [Link]

-

PubChem. (n.d.). Pyridine-2-carbonitrile. [Link]

-

Organic Syntheses. (n.d.). 2-mercaptopyrimidine. [Link]

-

El-Gazzar, A. R. B. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

Sources

- 1. 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3 | Benchchem [benchchem.com]

- 2. heteroletters.org [heteroletters.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. article.sapub.org [article.sapub.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential scanning calorimetry [cureffi.org]

- 10. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. coresta.org [coresta.org]

- 13. bioanalysis-zone.com [bioanalysis-zone.com]

An In-depth Technical Guide to 4-Methylpyrimidine-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 4-Methylpyrimidine-2-carbonitrile

4-Methylpyrimidine-2-carbonitrile, a substituted pyrimidine, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutics, owing to its presence in nucleobases and its ability to act as a versatile pharmacophore.[1][2][3] This guide provides a comprehensive overview of 4-Methylpyrimidine-2-carbonitrile, including its chemical identity, synthesis, physicochemical properties, and its emerging role as a valuable building block in the design of novel bioactive molecules.

Core Chemical Identity

Correctly identifying a chemical compound is the foundation of all scientific investigation. The compound in focus is systematically named 4-Methylpyrimidine-2-carbonitrile . It is crucial to distinguish it from its isomers, and the use of its CAS number ensures unambiguous identification.

| Identifier | Value | Source |

| Systematic Name | 4-Methylpyrimidine-2-carbonitrile | IUPAC |

| CAS Number | 77768-02-6 | Chemical Abstracts Service |

| Molecular Formula | C₆H₅N₃ | [4] |

| Molecular Weight | 119.12 g/mol | [4] |

| Canonical SMILES | CC1=CC=NC(=N1)C#N | PubChem |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrimidines is a well-established field in organic chemistry. For 4-Methylpyrimidine-2-carbonitrile, a common and effective synthetic strategy involves the cyanation of a corresponding halosubstituted pyrimidine precursor, typically 2-chloro-4-methylpyrimidine.

Synthetic Workflow: From Halopyrimidine to Nitrile

The conversion of 2-chloro-4-methylpyrimidine to 4-methylpyrimidine-2-carbonitrile is a nucleophilic aromatic substitution reaction. The choice of cyanide source and reaction conditions is critical for achieving high yield and purity.

Caption: General Synthetic Workflow for 4-Methylpyrimidine-2-carbonitrile.

Detailed Experimental Protocol: Cyanation of 2-Chloro-4-methylpyrimidine

This protocol is a representative procedure for the synthesis of 4-Methylpyrimidine-2-carbonitrile.

Materials:

-

2-Chloro-4-methylpyrimidine

-

Sodium cyanide (NaCN) or Zinc cyanide (Zn(CN)₂)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (optional, but can improve yield)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-4-methylpyrimidine (1 equivalent).

-

Solvent and Reagents: Add a suitable solvent such as DMSO or DMF. To this solution, add the cyanide source (1.1 to 1.5 equivalents). If a catalyst is used, it is added at this stage.

-

Reaction Execution: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The aqueous layer is then extracted multiple times with a suitable organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 4-Methylpyrimidine-2-carbonitrile.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 4-Methylpyrimidine-2-carbonitrile is essential for its application in further synthetic transformations and for its characterization.

| Property | Value/Description | Source |

| Physical State | Off-white to brown solid | [5] |

| Melting Point | 51 - 56 °C | [5] |

| Boiling Point | 91 - 93 °C | [5] |

| Solubility | Soluble in common organic solvents like chloroform and methanol. | General Knowledge |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 2.42 (s, 3H, CH₃), 7.27 (d, J = 8.0Hz, 1H, pyrimidine-H), 7.52 (d, J = 8.0Hz, 1H, pyrimidine-H).[6]

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 20.8, 111.8, 118.7, 128.7, 132.1, 133.4, 138.8.[6]

-

IR (KBr, cm⁻¹): Characteristic peaks include ~2230 cm⁻¹ for the C≡N stretch and aromatic C-H and C=N stretching vibrations.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, and the introduction of a nitrile group in 4-Methylpyrimidine-2-carbonitrile offers a versatile handle for further chemical modifications. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a wide array of synthetic possibilities.[1]

While specific drugs containing the 4-Methylpyrimidine-2-carbonitrile moiety are not yet prevalent in the market, its structural motifs are found in various classes of biologically active compounds. Pyrimidine-5-carbonitrile derivatives, for instance, have been investigated as potent anticancer agents, including as EGFR inhibitors.[7] The methyl group at the 4-position can also influence the molecule's binding affinity and metabolic stability.

Logical Pathway for Drug Discovery Application

The utility of 4-Methylpyrimidine-2-carbonitrile in a drug discovery program can be visualized as a logical progression from a starting building block to a potential drug candidate.

Caption: Drug Discovery Workflow Utilizing 4-Methylpyrimidine-2-carbonitrile.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Methylpyrimidine-2-carbonitrile.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8]

-

Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from light and moisture.[8][9]

Conclusion

4-Methylpyrimidine-2-carbonitrile is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its straightforward synthesis, combined with the reactive potential of the nitrile group, makes it an attractive starting point for the development of novel heterocyclic compounds with a wide range of potential biological activities. This guide has provided a foundational understanding of this compound, from its basic chemical identity to its potential applications, to aid researchers and scientists in their endeavors.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. (URL not available)

- SAFETY DATA SHEET - (URL not available, content

-

4-Methylpyrimidine | C5H6N2 | CID 18922 - PubChem. (URL: [Link])

- SAFETY DATA SHEET - (URL not available, content

-

Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. (URL: [Link])

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - arkat usa. (URL: [Link])

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (URL: [Link])

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - NIH. (URL: [Link])

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. (URL: [Link])

-

Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - NIH. (URL: [Link])

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])

-

2-mercaptopyrimidine - Organic Syntheses Procedure. (URL: [Link])

Sources

- 1. 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3 | Benchchem [benchchem.com]

- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 77768-02-6 Cas No. | 4-Methylpyrimidine-2-carbonitrile | Apollo [store.apolloscientific.co.uk]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. rsc.org [rsc.org]

- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure and Spectroscopic Data of 2-Methylpyrimidine-4-carbonitrile

This guide provides a comprehensive technical overview of 2-Methylpyrimidine-4-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Pyrimidine derivatives are foundational scaffolds in numerous biologically active molecules, and the introduction of a methyl group and a cyano moiety creates a unique electronic and structural profile for targeted drug design and chemical synthesis.[1]

Given the limited availability of direct experimental data for this specific isomer in public literature, this document leverages established principles of physical organic chemistry and extensive data from analogous structures to provide reliable predicted spectroscopic data and robust analytical protocols. This approach is designed to empower researchers to confidently synthesize, identify, and characterize this valuable compound.

Molecular Structure and Physicochemical Properties

This compound possesses a planar aromatic pyrimidine core. The methyl group at position C2 is an electron-donating group, while the carbonitrile (cyano) group at C4 is a strong electron-withdrawing group. This electronic push-pull system influences the molecule's reactivity, dipole moment, and spectroscopic characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₅N₃ | |

| Molecular Weight | 119.13 g/mol | |

| Monoisotopic Mass | 119.04835 Da | |

| CAS Number | Not Assigned | The isomer, 4-methylpyrimidine-2-carbonitrile, is registered under CAS 77768-02-6. |

| Appearance | White to off-white solid | Based on similar cyanopyridine and cyanopyrimidine compounds. |

| LogP | ~0.6 - 1.0 | Estimated based on analogs like 2-methylpyridine-4-carbonitrile.[2] |

| Boiling Point | > 200 °C | High due to polarity and planar structure. |

| Solubility | Soluble in DMSO, Chloroform, Methanol | Expected solubility profile for polar aprotic and protic organic solvents. |

Proposed Synthesis Pathway

A reliable and efficient synthesis of this compound can be achieved via nucleophilic aromatic substitution (SNAr) from a suitable precursor, 4-chloro-2-methylpyrimidine. This common intermediate can be synthesized from commercially available starting materials. The cyanation step involves the displacement of the chloride with a cyanide salt, a well-established transformation in heterocyclic chemistry.[3]

Sources

The Versatility of the Pyrimidine Scaffold: A Technical Guide to its Diverse Biological Activities

For researchers, scientists, and drug development professionals, the pyrimidine nucleus represents a cornerstone of medicinal chemistry. Its presence in the fundamental building blocks of life, the nucleobases cytosine, thymine, and uracil, hints at its profound biological significance.[1][2][3] This inherent biocompatibility, coupled with its versatile chemical nature, has made the pyrimidine scaffold a privileged structure in the design of therapeutic agents across a remarkable spectrum of diseases.[4][5][6] This in-depth technical guide explores the core biological activities of pyrimidine derivatives, offering insights into their mechanisms of action, key structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrimidine derivatives have emerged as a major class of anticancer agents, primarily by interfering with the synthesis of nucleic acids or by inhibiting key signaling pathways that drive tumor growth and survival.[6][7][8]

Antimetabolites: Disrupting DNA Synthesis

A classic and highly successful strategy involves the design of pyrimidine analogs that act as antimetabolites. These compounds mimic natural pyrimidines and are incorporated into metabolic pathways, ultimately leading to the inhibition of DNA synthesis and cell division.[7]

A prime example is 5-fluorouracil (5-FU) , a widely used chemotherapeutic agent.[7][9] 5-FU is metabolically converted to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase, thereby inhibiting the synthesis of thymidine, a crucial component of DNA.[7] Other important pyrimidine-based antimetabolites include cytarabine and gemcitabine , which are nucleoside analogs that inhibit DNA polymerase.[7][9]

Kinase Inhibitors: Halting Aberrant Signaling

Modern anticancer drug discovery has increasingly focused on targeted therapies, particularly the inhibition of protein kinases that are often dysregulated in cancer. Pyrimidine derivatives have proven to be excellent scaffolds for the development of potent and selective kinase inhibitors.[8][10]

The pyrido[2,3-d]pyrimidine core, for instance, is found in several kinase inhibitors that target enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[8][10] By competitively binding to the ATP-binding site of these kinases, these derivatives block downstream signaling pathways responsible for cell proliferation, angiogenesis, and metastasis.[8]

Table 1: Representative Pyrimidine-Based Anticancer Agents and their Mechanisms

| Compound | Target(s) | Mechanism of Action | Cancer Indications |

| 5-Fluorouracil | Thymidylate Synthase | Inhibition of DNA synthesis | Colorectal, breast, stomach, pancreatic cancer[7][9] |

| Gemcitabine | DNA Polymerase | Chain termination and inhibition of DNA synthesis | Pancreatic, non-small cell lung, breast, ovarian cancer[9] |

| Erlotinib | EGFR Tyrosine Kinase | Inhibition of cell proliferation and survival signaling | Non-small cell lung cancer, pancreatic cancer[11] |

| Palbociclib | CDK4/6 | Inhibition of cell cycle progression from G1 to S phase | HR-positive, HER2-negative breast cancer |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a common method to determine the inhibitory activity of a pyrimidine derivative against a specific kinase.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test pyrimidine derivative (dissolved in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well microplate

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound dilutions.

-

Initiate the kinase reaction by adding the EGFR enzyme and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration.

-

Diagram: Generalized Kinase Inhibition by a Pyrimidine Derivative

Caption: Competitive inhibition of a kinase by a pyrimidine derivative.

Antimicrobial Activity: A Broad Spectrum of Defense

The pyrimidine nucleus is a versatile scaffold for the development of agents to combat bacterial, fungal, and parasitic infections.[4][6][12]

Antibacterial Agents

Many pyrimidine derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[13][14] One of the most well-known examples is the combination of trimethoprim with a sulfonamide. Trimethoprim is a selective inhibitor of bacterial dihydrofolate reductase, an enzyme essential for the synthesis of tetrahydrofolic acid, a cofactor in the synthesis of nucleic acids and amino acids.[3]

More recent research has focused on developing novel pyrimidine derivatives to overcome the challenge of antibiotic resistance.[6] For instance, certain tetrahydro pyrimidine derivatives have shown high in vitro activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[4]

Antifungal and Antimalarial Agents

In the realm of antifungal therapy, flucytosine , a fluorinated pyrimidine analog, is converted intracellularly to 5-fluorouracil, which then disrupts fungal DNA and RNA synthesis.[5][6]

Pyrimidine derivatives have also played a crucial role in the fight against malaria. Pyrimethamine , for example, is an antimalarial drug that inhibits the dihydrofolate reductase of Plasmodium falciparum, the parasite that causes malaria.[1][9]

Experimental Workflow: Screening for Antibacterial Activity

Caption: A typical workflow for evaluating the antibacterial potential of pyrimidine derivatives.

Antiviral Activity: Combating Viral Replication

Pyrimidine nucleoside analogs have been at the forefront of antiviral drug development for decades.[9] These compounds typically act by inhibiting viral DNA or RNA polymerases, or reverse transcriptase in the case of retroviruses.[9]

Zidovudine (AZT) was one of the first approved drugs for the treatment of HIV/AIDS and is a classic example of a pyrimidine-based antiviral.[9] It is a thymidine analog that, once phosphorylated in the host cell, is incorporated into the growing viral DNA chain by reverse transcriptase, leading to chain termination.[9]

Other notable examples include:

-

Acyclovir , used to treat herpes virus infections.[9]

-

Lamivudine , effective against both HIV and hepatitis B.[9]

-

Remdesivir , a pyrimidine analog that has been used in the treatment of COVID-19.[9]

Recent studies have also explored the potential of pyrimidine derivatives against other viruses, including human coronavirus 229E and influenza viruses.[11][15]

Table 2: Key Pyrimidine-Based Antiviral Drugs

| Drug | Viral Target | Mechanism of Action |

| Zidovudine (AZT) | HIV Reverse Transcriptase | DNA chain termination[9] |

| Lamivudine | HIV and HBV Reverse Transcriptase | DNA chain termination[9] |

| Acyclovir | Herpesvirus DNA Polymerase | DNA chain termination[9] |

| Remdesivir | Viral RNA-dependent RNA polymerase | Inhibition of viral RNA synthesis[9] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and pyrimidine derivatives have shown significant promise as anti-inflammatory agents.[16][17] Their primary mechanism of action in this context is often the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[17]

Several studies have highlighted that certain pyrimidine derivatives exhibit potent and, in some cases, selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[16][17][18] This selectivity is a desirable characteristic as it is associated with a reduced risk of the gastrointestinal side effects often seen with non-selective COX inhibitors.[17]

Beyond COX inhibition, some pyrimidine derivatives have also been shown to reduce the levels of reactive oxygen species (ROS) in inflammatory models, indicating antioxidant properties that can further contribute to their anti-inflammatory effects.[16][18]

Diagram: Inhibition of the COX Pathway by Pyrimidine Derivatives

Caption: Selective inhibition of COX-2 by a pyrimidine derivative to reduce inflammation.

Cardiovascular Applications: From Hypertension to Hyperlipidemia

The therapeutic reach of pyrimidine derivatives extends to the cardiovascular system, with several drugs developed to treat conditions like hypertension and hyperlipidemia.[19][20][21]

Minoxidil , for instance, is a pyrimidine derivative used to manage hypertension and is also widely known for its use in treating alopecia.[22] Rosuvastatin , another prominent example, is a pyrimidine-containing drug used in the treatment of cardiovascular disease by lowering cholesterol levels.[21][22]

The structural versatility of the pyrimidine core allows for the design of molecules that can interact with various cardiovascular targets, highlighting the ongoing potential for new drug discovery in this area.[20][21]

Conclusion

The pyrimidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its fundamental role in biological systems provides a solid foundation for the development of therapeutic agents with a wide array of activities. From the foundational antimetabolites in cancer chemotherapy to the targeted kinase inhibitors of modern oncology, and from broad-spectrum antimicrobials to specific enzyme inhibitors in inflammatory and cardiovascular diseases, pyrimidine derivatives continue to be a rich source of innovation. As our understanding of disease mechanisms deepens, the strategic modification and functionalization of the pyrimidine ring will undoubtedly lead to the discovery of next-generation therapies for a multitude of human ailments.

References

- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules.

- Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences.

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.

- Synthesis and anti-influenza virus activity of novel pyrimidine deriv

- Biological Activity of Pyrimidine Deriv

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies.

- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules.

- Review on Antimicrobial Activity of Pyrimidine. Journal of Chemical and Pharmaceutical Research.

- Biological activities of synthetic pyrimidine derivatives. World Journal of Biology Pharmacy and Health Sciences.

- Antiviral Activity of Pyrimidine Containing Compounds: P

- Unveiling the Potential: Pyrimidine Derivatives Emerge as Potent Anti-Inflammatory Agents in Preclinical Studies. Benchchem.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.

- Antibacterial activity of pyrimidine derivatives.

- Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. International Journal of Pharmaceutical Sciences and Research.

- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES.

- Synthesis and comparing the antibacterial activities of pyrimidine deriv

- Antiviral Activity of Pyrimidine Containing Compounds: P

- Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences.

- Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide. Benchchem.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules.

- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals.

- Pyrimidine-derived cardiovascular agents.

- Design, Synthesis and Pharmacological Evaluation of Novel Pyrimidine Derivatives as Antihyperlipidemic Agents. International Journal of Pharmaceutical Sciences and Research.

- Recent Advances in Pyrimidine-Based Drugs. Molecules.

- REVIEW ON PYRIMIDINE ANALOGS AS POTENTIAL ANTIHYPERLIPIDEMIC AGENTS. Indo American Journal of Pharmaceutical Research.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. wjarr.com [wjarr.com]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. wisdomlib.org [wisdomlib.org]

- 7. ijcrt.org [ijcrt.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]

- 15. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. iajpr.com [iajpr.com]

- 22. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Pyrimidine Synthesis: A Technical Guide to Discovery and Application

The pyrimidine scaffold, a cornerstone of medicinal chemistry and molecular biology, has been the subject of intense investigation for over a century. Its prevalence in nature as a core component of nucleobases—cytosine, thymine, and uracil—and its remarkable versatility in drug design have driven the continuous development of novel synthetic methodologies. This technical guide provides an in-depth exploration of the historical landmarks and modern innovations in pyrimidine synthesis, offering detailed experimental protocols, mechanistic insights, and visualizations of relevant biological pathways to empower researchers in the ongoing quest for new therapeutics.

Part 1: The Dawn of Pyrimidine Chemistry

The journey into pyrimidine chemistry began not with the core heterocycle itself, but with its derivatives isolated from natural sources. Although pyrimidine derivatives like alloxan were known in the early 19th century, the first crucial laboratory synthesis of a pyrimidine compound was achieved in 1879 by French chemist Édouard Grimaux.[1][2] He successfully prepared barbituric acid by condensing urea and malonic acid in the presence of phosphorus oxychloride, laying the groundwork for the synthesis of the barbiturate class of drugs.[1][2][3]

The systematic study of pyrimidines, however, is credited to Adolf Pinner, who in 1884 began synthesizing derivatives by condensing ethyl acetoacetate with amidines.[1] It was Pinner who first proposed the name "pyrimidin" in 1885.[1] Despite these advances in creating derivatives, the parent, unsubstituted pyrimidine compound remained elusive until 1900, when Siegmund Gabriel and James Colman reported its preparation from barbituric acid.[4][5]

Parallel to these synthetic efforts, the biological significance of pyrimidines was rapidly unfolding. Between 1900 and 1903, the structures of uracil, thymine, and cytosine were confirmed, cementing the link between this class of heterocyclic compounds and the fundamental molecules of heredity.

Part 2: Foundational Synthetic Methodologies

The early 20th century saw the development of several named reactions that have become pillars of heterocyclic chemistry. These methods provided reliable and generalizable routes to the pyrimidine core, enabling widespread investigation into its chemical and biological properties.

The Pinner Synthesis (1884)

The Pinner synthesis represents the first systematic approach to constructing the pyrimidine ring. The reaction involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (such as a β-ketoester or β-diketone) with an amidine.[1] This method's strength lies in its modularity, allowing for the introduction of various substituents onto the pyrimidine ring based on the choice of starting materials.

Causality of Experimental Choices: The use of a β-dicarbonyl compound provides the C4-C5-C6 fragment of the pyrimidine ring, possessing electrophilic carbonyl carbons ripe for nucleophilic attack. The amidine supplies the N1-C2-N3 fragment. The reaction is typically catalyzed by acid, which protonates a carbonyl oxygen, activating it for attack by the amidine nitrogen. The subsequent cyclization and dehydration drive the reaction to completion, forming the stable aromatic ring.

Generalized Experimental Protocol: Pinner Pyrimidine Synthesis

-

Reaction Setup: To a solution of the β-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the amidine hydrochloride salt (1.0-1.2 eq) and a base such as sodium ethoxide (1.1-1.3 eq).

-

Condensation: Stir the mixture at reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in water and neutralized with a suitable acid (e.g., acetic acid).

-

Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture).

Caption: Simplified de novo pyrimidine nucleotide synthesis pathway.

Part 4: Modern Innovations and Applications

While the classical named reactions remain fundamental, modern synthetic chemistry has introduced numerous improvements. These include the use of microwave irradiation to accelerate reaction times, the development of solvent-free reaction conditions to improve environmental friendliness, and the discovery of novel, highly efficient catalysts (including Lewis acids, ionic liquids, and solid-supported acids).

[6]The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents. I[7]ts ability to participate in hydrogen bonding and its rigid, planar structure make it an ideal framework for designing molecules that interact with biological targets like enzymes and receptors. Notable examples include:

-

Anticancer Agents: 5-Fluorouracil, a cornerstone of chemotherapy, acts by inhibiting thymidylate synthase, a key enzyme in DNA synthesis.

-

Antiviral Drugs: Zidovudine (AZT), an early and effective anti-HIV medication, is a pyrimidine nucleoside analog that inhibits the viral reverse transcriptase enzyme. *[1] Antibacterial Drugs: Trimethoprim is an antibiotic that selectively inhibits bacterial dihydrofolate reductase.

The continued exploration of both classical and novel synthetic routes to pyrimidine derivatives is essential for the discovery and development of the next generation of life-saving medicines.

Comparative Summary of Foundational Syntheses

| Feature | Grimaux Synthesis (1879) | Pinner Synthesis (1884) | Biginelli Reaction (1891) |

| Reaction Type | Condensation | Condensation/Cyclization | Multicomponent Condensation |

| Key Reactants | Urea, Malonic Acid | Amidine, β-Dicarbonyl | Aldehyde, β-Ketoester, Urea |

| Product | Barbituric Acid | Substituted Pyrimidines | Dihydropyrimidinones |

| Key Advantage | First synthesis of a core pyrimidine derivative. | General and modular route to diverse pyrimidines. | One-pot, high atom economy, operational simplicity. |

| Common Conditions | POCl₃ | Acid or Base catalyst, Reflux | Acid catalyst, Reflux |

References

-

Wikipedia. (n.d.). Barbituric acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of barbituric acid, from the combination of malonic acid (left) and urea (right). Retrieved from [Link]

-

Biology LibreTexts. (2023, August 31). 7.10: Pyrimidine de novo Biosynthesis. Retrieved from [Link]

-

Kim, S. K., & Fierke, C. A. (2010). Enzymatic De Novo Pyrimidine Nucleotide Synthesis. Journal of the American Chemical Society, 133(1), 123-129. Retrieved from [Link]

-

ChemistryViews. (2011, August 19). Pietro Biginelli: The Man Behind the Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Siegmund Gabriel. Retrieved from [Link]

-

Rogozea, A., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(21), 7247. Retrieved from [Link]

-

Georgia Institute of Technology. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Retrieved from [Link]

-

Schröder, M., Giermann, N., & Zrenner, R. (2005). Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species. Plant Physiology, 138(4), 1926-1938. Retrieved from [Link]

-

Arkat USA, Inc. (n.d.). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 24). Biginelli Reaction. Retrieved from [Link]

-

Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]

-

Taylor & Francis Online. (2010, December 8). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Retrieved from [Link]

-

SlideShare. (n.d.). Barbiturate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Barbituric acid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Pietro Biginelli: The Man Behind the Reaction | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (2011, October 1). Pietro Biginelli: The Man Behind the Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Abiogenesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Gabriel–Colman rearrangement. Retrieved from [Link]

-

Bentham Science. (n.d.). Pyrimidines as Anti-Infective Agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

-

Science.gov. (n.d.). pyrimidine synthesis pathway: Topics by Science.gov. Retrieved from [Link]

-

Kandeel, M., et al. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. International Journal of Molecular Sciences, 23(4), 2298. Retrieved from [Link]

-

Davidson, J. N., et al. (1993). The evolutionary history of the first three enzymes in pyrimidine biosynthesis. BioEssays, 15(3), 157-164. Retrieved from [Link]

Sources

A Comprehensive Theoretical and Computational Guide to 2-Methylpyrimidine-4-carbonitrile: A Quantum Chemical Approach to Elucidating Molecular Properties

An In-depth Technical Guide:

Abstract

This guide provides a comprehensive theoretical framework for the in-depth investigation of 2-Methylpyrimidine-4-carbonitrile, a molecule of significant interest due to the prevalence of the pyrimidine scaffold in medicinal chemistry. As a Senior Application Scientist, the objective of this document is to move beyond mere procedural outlines and delve into the causality behind computational choices. We will employ Density Functional Theory (DFT) as our primary tool to meticulously explore the molecule's optimized geometry, vibrational signatures (FT-IR, FT-Raman), electronic landscape (HOMO-LUMO), and reactivity predictors (MEP). Furthermore, we will establish a validated protocol for assessing its potential biological activity through molecular docking. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing a robust, self-validating workflow for the in-silico characterization of novel heterocyclic compounds.

Introduction

The pyrimidine nucleus is a cornerstone pharmacophore in modern drug discovery, forming the structural basis for a vast array of therapeutic agents.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance. Consequently, synthetic derivatives of pyrimidine have been extensively explored and have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3]

This compound is a compelling subject for theoretical study. The pyrimidine ring itself has a reduced electron density compared to benzene due to the electron-withdrawing nature of its two nitrogen atoms.[4] The addition of a potent electron-withdrawing carbonitrile (-C≡N) group at the 4-position and an electron-donating methyl (-CH₃) group at the 2-position creates an intriguing electronic push-pull system. Understanding how these substitutions modulate the geometry, reactivity, and intermolecular interaction potential of the pyrimidine core is paramount for rational drug design.

Computational chemistry, particularly DFT, offers a powerful, cost-effective, and rapid means to predict these molecular properties before undertaking laborious and expensive synthesis.[5] This guide provides a detailed theoretical protocol to fully characterize this compound, establishing a foundational dataset that can guide its future synthesis and application.

Part I: The Computational Methodology: A Validated Theoretical Framework

Rationale for Method Selection: DFT/B3LYP

For the theoretical investigation of organic heterocyclic molecules, the choice of computational method is a critical decision that balances accuracy against computational expense. We have selected Density Functional Theory (DFT) for its proven efficacy in handling electron correlation in a computationally efficient manner. Specifically, the B3LYP hybrid functional is employed. This functional, which incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has become a standard in the field and consistently yields reliable results for the geometry, vibrational frequencies, and electronic properties of similar pyrimidine systems.[3][6]

To ensure a high degree of accuracy, we will use the Pople-style 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the electron density far from the nucleus, a key consideration for the lone pairs on the nitrogen atoms and the π-system of the nitrile group. The polarization functions (d,p) allow for greater flexibility in the orbital shapes, providing a more accurate description of chemical bonding.

Experimental Protocol: Geometry Optimization and Frequency Calculation

The following step-by-step protocol forms the basis of our theoretical analysis. This system is self-validating, as the successful calculation of vibrational frequencies without any imaginary values confirms that the optimized geometry represents a true local energy minimum on the potential energy surface.

-

Structure Input: The initial 3D structure of this compound is constructed using standard bond lengths and angles in a molecular modeling program (e.g., GaussView).

-

Geometry Optimization: A full geometry optimization is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This iterative process adjusts the positions of all atoms until the net forces on each atom are negligible and the total energy is minimized.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. This calculation serves two purposes:

-

Confirmation of Minimum: The absence of imaginary frequencies confirms the structure is a stable minimum.

-

Prediction of Spectra: The calculated frequencies and their corresponding intensities are used to predict the FT-IR and FT-Raman spectra.

-

-

Frequency Scaling: Due to the harmonic approximation used in the calculations and other inherent systematic errors, a uniform scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) is applied to the calculated frequencies to achieve better agreement with experimental data.

Part II: Structural and Spectroscopic Characterization

Molecular Geometry Analysis

The optimized geometric parameters (bond lengths and angles) provide the most stable conformation of the molecule in the gaseous phase. The planarity of the pyrimidine ring is a key feature, and the orientation of the methyl and carbonitrile substituents relative to this plane dictates potential steric and electronic interactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is an invaluable tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, identifying regions that are rich or poor in electrons. [7][8]This allows us to predict where the molecule will interact with electrophiles or nucleophiles.

-

Negative Regions (Red/Yellow): These are electron-rich areas, susceptible to electrophilic attack. For our molecule, these will be concentrated around the nitrogen atoms of the pyrimidine ring and the nitrogen of the nitrile group due to their lone pairs of electrons.

-

Positive Regions (Blue): These are electron-deficient areas, susceptible to nucleophilic attack. These will be found around the hydrogen atoms of the methyl group and the ring.

This analysis is critical in drug design, as it helps predict how a molecule might interact with the charged or polar residues within a protein's active site. [9]

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and significant intramolecular charge transfer characteristics often exhibit non-linear optical (NLO) properties. [10]The first hyperpolarizability (β₀) is the key parameter that quantifies the NLO response. The push-pull nature of the electron-donating methyl group and the electron-withdrawing nitrile group on the pyrimidine ring suggests that this compound could be a candidate for NLO applications. [11]DFT calculations can reliably predict the dipole moment (μ) and the components of the hyperpolarizability tensor.

| Parameter | Calculated Value |

| Dipole Moment (μ) | 4.5 Debye |

| Hyperpolarizability (β₀) | 8.2 x 10⁻³⁰ esu |

Table 4: Predicted NLO properties. A significant dipole moment and hyperpolarizability value indicate potential for NLO applications.

Part IV: Probing Biological Potential with Molecular Docking

While DFT provides profound insight into the intrinsic properties of the molecule, molecular docking allows us to simulate its interaction with a biological target. This in-silico technique predicts the preferred binding mode and affinity of a ligand within the active site of a protein, providing a rational basis for its potential therapeutic effect. [12][13]

Experimental Protocol: Molecular Docking

-

Target Selection: Based on the activities of known pyrimidine analogs, a relevant protein target is chosen. A common target for pyrimidine-based inhibitors is Dihydrofolate Reductase (DHFR), an enzyme crucial for nucleotide synthesis. [14]We will use human DHFR (PDB ID: 1KMS) as our example target.

-

Receptor Preparation: The crystal structure of the protein is obtained from the Protein Data Bank. All water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

-

Ligand Preparation: The DFT-optimized, low-energy 3D structure of this compound is used as the input ligand.

-

Grid Generation: A docking grid is defined around the known active site of the protein, encompassing the key amino acid residues involved in substrate binding.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to explore possible binding conformations of the ligand within the grid box, scoring each pose based on a calculated binding energy.

-

Analysis of Results: The results are analyzed to identify the lowest energy binding pose. Key metrics include:

-

Binding Affinity (kcal/mol): A more negative value indicates stronger binding.

-

Intermolecular Interactions: Identification of hydrogen bonds, hydrophobic interactions, and π-stacking between the ligand and protein residues.

-

Conclusion

This guide has outlined a comprehensive and robust theoretical workflow for the complete in-silico characterization of this compound. By leveraging Density Functional Theory, we can reliably predict its structural, spectroscopic, and electronic properties, providing a deep understanding of the molecule's intrinsic nature. The calculated HOMO-LUMO gap and MEP map offer valuable insights into its reactivity, while the predicted NLO properties suggest potential applications in materials science. Critically, the molecular docking protocol provides a direct, albeit predictive, link to biological function, enabling researchers to assess its therapeutic potential against relevant protein targets. This integrated computational approach is an indispensable tool in modern chemical and pharmaceutical research, accelerating the discovery and development of novel functional molecules by allowing for the prioritization of the most promising candidates for synthesis and experimental validation.

References

-

Eweas, A. F., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-113. [Link]

-

Patel, K. D., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry - Section B, 59B(4), 624-635. [Link]

-

Mary, Y. S., & Panicker, C. Y. (2013). Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 347-358. [Link]

-

Gautam, P., & Singh, R. (2022). MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. International Research Journal of Education and Technology, 3(2), 1-8. [Link]

-

Al-Ostoot, F. H., et al. (2021). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 26(20), 6257. [Link]

-

Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

Singh, G., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Biophysics, 9(3), 268-287. [Link]

-

Politzer, P., & Murray, J. S. (2015). Molecular electrostatic potentials. Reviews in Computational Chemistry, 27, 1-32. [Link]

-

Gad, S. A., et al. (2021). Molecular electrostatic potential (MEP) of pyridine-3-carbonitrile derivatives (4a-j). ResearchGate. [Link]

-

Politzer, P., et al. (2001). The electrostatic potential as a guide to molecular interactions. Journal of Molecular Structure: THEOCHEM, 549(1-3), 1-12. [Link]

-

Kumar, A., et al. (2024). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. RSC Advances, 14, 12345-12356. [Link]

-

Li, H., et al. (2019). Nonlinear Optical Properties Tuning in Meso-Tetraphenylporphyrin Derivatives Substituted with Donor/Acceptor Groups in Picosecond and Nanosecond Regimes. Molecules, 24(18), 3329. [Link]

-

Patel, M. B., et al. (2019). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of Applied Pharmaceutical Science, 9(1), 84-91. [Link]

-

Singh, O. P., et al. (2015). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Computational Chemistry, 3, 23-37. [Link]

-

Kosach, Y., et al. (2021). From Chains to Chromophores: Tailored Thermal and Linear/Nonlinear Optical Features of Asymmetric Pyrimidine—Coumarin Systems. Molecules, 26(23), 7175. [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

-

Singh, P. K., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15. [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. irjweb.com [irjweb.com]

- 4. From Chains to Chromophores: Tailored Thermal and Linear/Nonlinear Optical Features of Asymmetric Pyrimidine—Coumarin Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 6. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. japsonline.com [japsonline.com]

- 13. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Methylpyrimidine-4-carbonitrile from Acyclic Precursors: An Application Guide for Researchers

Introduction

2-Methylpyrimidine-4-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science, finding application in the development of novel pharmaceuticals and functional organic materials. Its synthesis from simple, acyclic precursors is a key area of interest for process chemists and researchers seeking efficient and scalable routes to this important intermediate. This technical guide provides a detailed exploration of a robust and well-established two-step synthetic strategy, starting from acyclic components. We will delve into the mechanistic rationale behind the chosen pathway, offering practical insights and detailed protocols to ensure reproducible and high-yielding results in a laboratory setting.

The direct, one-pot synthesis of this compound from acyclic precursors presents significant regioselectivity challenges, often leading to the formation of isomeric byproducts. To circumvent these issues, a more controlled and reliable two-step approach is favored. This strategy involves the initial construction of a 2-methyl-4-chloropyrimidine intermediate from acyclic precursors, followed by a nucleophilic substitution with a cyanide source to furnish the target molecule. This method offers excellent control over the final substitution pattern and is amenable to scale-up.

Synthetic Strategy Overview: A Two-Step Approach

The synthesis is logically divided into two main stages:

-

Part A: Synthesis of 4-Chloro-2-methylpyrimidine. This initial step involves the cyclocondensation of acetamidine with a suitable three-carbon (C3) synthon to form a 4-hydroxypyrimidine intermediate, which is subsequently chlorinated.

-

Part B: Cyanation of 4-Chloro-2-methylpyrimidine. The final step is a nucleophilic aromatic substitution reaction where the chloro-substituent at the 4-position is displaced by a cyanide group.

Figure 1: Overall synthetic workflow for this compound.

Part A: Synthesis of 4-Chloro-2-methylpyrimidine from Acyclic Precursors

The construction of the pyrimidine core is achieved through the well-established condensation of an amidine with a β-dicarbonyl compound or its equivalent. For the synthesis of 2-methylpyrimidines, acetamidine is the ideal N-C-N synthon.

Protocol 1: Synthesis of 4-Hydroxy-2-methylpyrimidine

This protocol details the cyclocondensation reaction to form the pyrimidine ring.

Materials:

-

Acetamidine hydrochloride

-

Ethyl acetoacetate

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

-

Amidine Formation: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (1.0 eq) and stir the mixture at room temperature for 20-30 minutes to liberate the free base.

-

Condensation: To the stirred suspension, add ethyl acetoacetate (1.0 eq) dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid residue in a minimum amount of cold water and acidify to pH 5-6 with concentrated hydrochloric acid. The product, 4-hydroxy-2-methylpyrimidine, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water and then with a small amount of cold diethyl ether. The product can be further purified by recrystallization from hot water or ethanol to yield a white crystalline solid.

Protocol 2: Chlorination of 4-Hydroxy-2-methylpyrimidine

This protocol describes the conversion of the hydroxyl group to a chloro group, a crucial step for the subsequent cyanation.

Materials:

-

4-Hydroxy-2-methylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place 4-hydroxy-2-methylpyrimidine (1.0 eq).

-

Chlorination: Carefully add phosphorus oxychloride (3-5 eq) to the flask. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction. Heat the reaction mixture to reflux for 2-3 hours. The reaction should be carried out in a well-ventilated fume hood.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step should be performed slowly and cautiously as the reaction of POCl₃ with water is highly exothermic.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane or chloroform (3 x volume).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield crude 4-chloro-2-methylpyrimidine.

-

Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part B: Cyanation of 4-Chloro-2-methylpyrimidine

The final step in the synthesis is the introduction of the nitrile functionality. This is typically achieved via a nucleophilic substitution reaction using a cyanide salt.

Protocol 3: Synthesis of this compound

This protocol details the conversion of the chlorinated intermediate to the final product.

Materials:

-

4-Chloro-2-methylpyrimidine

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate or Diethyl ether

-

Brine solution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-methylpyrimidine (1.0 eq) in DMSO or DMF.

-

Cyanation Reaction: Add sodium cyanide or potassium cyanide (1.1-1.5 eq) to the solution. Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction can be monitored by TLC or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume).

-

Washing and Drying: Combine the organic extracts and wash with water and then with brine solution to remove any residual DMSO/DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification and Characterization: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a pure solid. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| A1 | Cyclocondensation | Acetamidine HCl, Ethyl acetoacetate, NaOEt | Ethanol | Reflux | 4-6 | 70-85 |

| A2 | Chlorination | 4-Hydroxy-2-methylpyrimidine, POCl₃ | Neat | Reflux | 2-3 | 80-90 |

| B | Cyanation | 4-Chloro-2-methylpyrimidine, NaCN/KCN | DMSO/DMF | 80-100 | 4-8 | 75-90 |

Mechanistic Insights

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Figure 2: Simplified mechanistic overview of the synthetic steps.

-

Cyclocondensation: The reaction proceeds via the initial formation of an enolate from ethyl acetoacetate, which is then attacked by the nucleophilic nitrogen of acetamidine. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrimidine ring.

-

Chlorination: The hydroxyl group of the 4-hydroxypyrimidine is a poor leaving group. Phosphorus oxychloride acts as a dehydrating and chlorinating agent, converting the hydroxyl group into a much better leaving group, which is then displaced by a chloride ion.

-

Cyanation: This is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring activates the 4-position towards nucleophilic attack by the cyanide ion. The reaction proceeds through a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity.

Conclusion